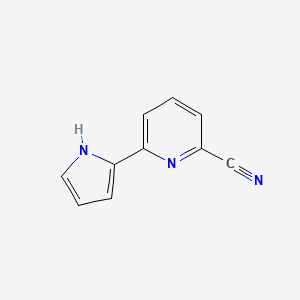

6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile is a heterocyclic compound that features both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile typically involves the formation of the pyrrole ring followed by its fusion with the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-cyanopyridine with pyrrole in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of automated reactors and advanced purification techniques such as chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and pyridine rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyridine derivatives, including 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile, exhibit promising anticancer properties. For instance, studies have shown that modifications in the pyridine structure can enhance cytotoxic effects against various human tumor cell lines. The introduction of specific functional groups has been linked to increased biological activity, suggesting that this compound could serve as a scaffold for developing novel anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrole and pyridine derivatives has been documented extensively. Compounds containing cyanopyrrole rings have demonstrated significant anti-inflammatory activity, making them candidates for therapeutic applications in treating inflammatory diseases . The structural features of this compound may contribute to similar effects, warranting further investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives. The incorporation of the pyrrole moiety into the pyridine framework can enhance the compound's ability to inhibit microbial growth. This suggests potential applications in developing new antimicrobial agents .

Synthetic Methods

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis, which offers advantages such as reduced reaction times and improved yields . The reaction typically involves the condensation of pyridine derivatives with appropriate reagents under controlled conditions.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial in optimizing the biological activity of this compound. By systematically modifying the substituents on the pyridine and pyrrole rings, researchers can identify key structural features that enhance efficacy against specific biological targets .

Thrombin Inhibition

A notable application of related pyrrole derivatives is their role as thrombin inhibitors, which are critical in anticoagulant therapy. Research has demonstrated that certain pyrrole-2-carbonitriles can effectively inhibit thrombin activity, providing a foundation for developing new anticoagulant drugs .

Development of Novel Anticancer Agents

In a recent study, derivatives of this compound were synthesized and evaluated for their anticancer properties. The results indicated that specific modifications significantly enhanced their cytotoxicity against cancer cell lines, suggesting a pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar structure but differs in the position of the nitrogen atoms.

Pyrrolopyrazine: Another heterocyclic compound with a pyrrole ring fused to a pyrazine ring.

Indole Derivatives: Compounds containing an indole ring, which is structurally related to pyrrole.

Uniqueness

6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile is unique due to its specific arrangement of the pyrrole and pyridine rings, which imparts distinct chemical and biological properties. Its nitrile group also provides a site for further chemical modifications, enhancing its versatility in various applications .

Biological Activity

6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potentials.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Mohsin et al. demonstrated that derivatives of pyridine compounds, including this one, possess notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In a case study involving various cancer cell lines, it was found to induce apoptosis in human cancer cells through the activation of caspase pathways. This suggests that the compound may serve as a lead structure for developing new anticancer agents .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.

- Receptor Modulation : It potentially modulates receptor activity related to neurotransmission and inflammation.

Case Studies

Properties

IUPAC Name |

6-(1H-pyrrol-2-yl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-7-8-3-1-4-10(13-8)9-5-2-6-12-9/h1-6,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUHHPOPTVGGMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=CN2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.